
1,4-Cyclohexadiene, 1-(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Cyclohexadiene, 1-(1,1-dimethylethyl)- is an organic compound with the molecular formula C10H16. It is a colorless, flammable liquid that is of academic interest due to its unique structure and reactivity. This compound is a derivative of cyclohexadiene, where one of the hydrogen atoms is replaced by a tert-butyl group, making it a valuable intermediate in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Cyclohexadiene, 1-(1,1-dimethylethyl)- can be synthesized through the Birch reduction of related aromatic compounds. This method involves the use of an alkali metal dissolved in liquid ammonia and a proton donor such as an alcohol. This process avoids over-reduction to the fully saturated ring .
Industrial Production Methods: In industrial settings, the compound can be produced by catalytic hydrogenation of benzene derivatives. The reaction typically involves the use of a ruthenium (II)-triphenylphosphine catalyst at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions: 1,4-Cyclohexadiene, 1-(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to cyclohexane derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products:
Oxidation: Produces ketones or alcohols.
Reduction: Produces cyclohexane derivatives.
Substitution: Produces halogenated cyclohexadiene derivatives.
Scientific Research Applications
1,4-Cyclohexadiene, 1-(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: Used as a hydrogen donor in catalytic hydrogenation reactions.
Biology: Studied for its potential role in biological hydrogen transfer processes.
Medicine: Investigated for its potential use in drug synthesis and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,4-Cyclohexadiene, 1-(1,1-dimethylethyl)- exerts its effects involves its ability to donate hydrogen atoms. This hydrogen donation is facilitated by the presence of the tert-butyl group, which stabilizes the intermediate species formed during the reaction. The compound’s reactivity is primarily driven by the formation of an aromatic ring, which serves as a driving force for various chemical transformations .
Comparison with Similar Compounds
1,3-Cyclohexadiene: An isomer of 1,4-Cyclohexadiene with double bonds at different positions.
Cyclohexane, 1-(1,1-dimethylethyl)-4-methyl-: A similar compound with an additional methyl group.
Cyclohexanol, 4-(1,1-dimethylethyl)-: A hydroxylated derivative of the compound.
Uniqueness: 1,4-Cyclohexadiene, 1-(1,1-dimethylethyl)- is unique due to its specific placement of the tert-butyl group, which significantly influences its reactivity and stability. This makes it a valuable intermediate in various chemical processes and industrial applications.
Properties
CAS No. |
94625-86-2 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
1-tert-butylcyclohexa-1,4-diene |
InChI |
InChI=1S/C10H16/c1-10(2,3)9-7-5-4-6-8-9/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
DBIGUTNZWJEATL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CCC=CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


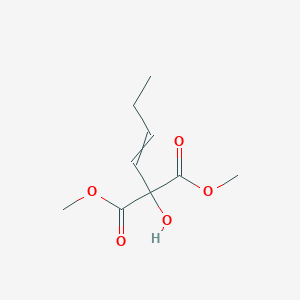
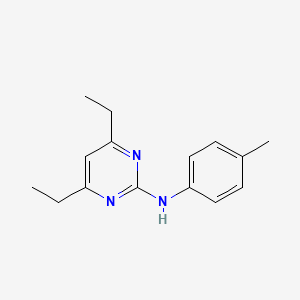
![6-Methoxy-2',4,4,4'-tetramethyl-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14363279.png)

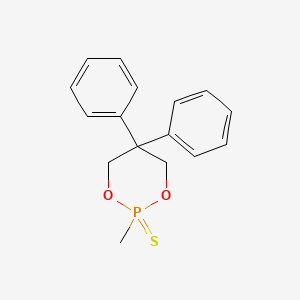
![N~1~,N~4~-Bis[(dimethylamino)methyl]butanediamide](/img/structure/B14363300.png)
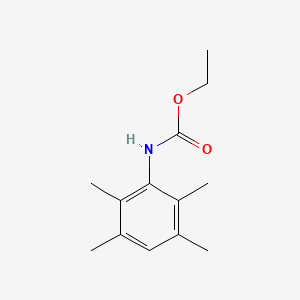
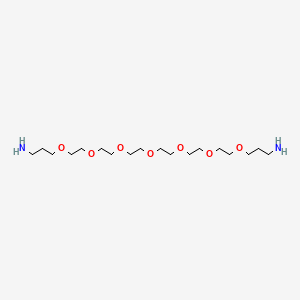

![1-{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}ethane-1,2-diol](/img/structure/B14363327.png)
![1-Dodecanamine, N-[2-[2-(2-butoxyethoxy)ethoxy]ethyl]-](/img/structure/B14363333.png)
![1,1'-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene)](/img/structure/B14363336.png)
![5,5'-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2'-bi-1,3,4-thiadiazole](/img/structure/B14363351.png)
![1,2-Bis[(oxiran-2-yl)methyl]-1,2-dihydropyridazine-3,6-dione](/img/structure/B14363357.png)
